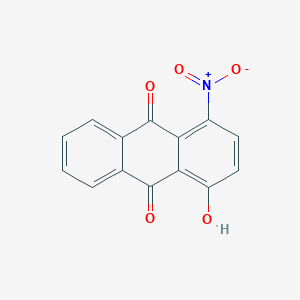

1-Hydroxy-4-nitroanthraquinone

Vue d'ensemble

Description

1-Hydroxy-4-nitroanthraquinone (1H4NAQ) is an important organic compound that has been studied extensively for its potential applications in the medical and scientific research fields. 1H4NAQ is a type of quinone that is used as a reagent in various organic synthesis reactions and has been used in biochemical research to study the structure and function of various biomolecules. In addition, 1H4NAQ has been used in the synthesis of various drugs, such as antimalarial, antifungal, and antineoplastic agents.

Applications De Recherche Scientifique

Anticancer Activity

1-Hydroxy-4-nitroanthraquinone: has been studied for its potential in anticancer therapy. Derivatives of this compound have shown cytotoxic potential towards various cancer cell lines, including glioblastoma, prostate, and breast cancer cells . The structure-activity relationship (SAR) trends suggest that these compounds may interact with DNA G-quadruplex binding sites, which could help in understanding their anticancer mechanisms.

Dye Synthesis

Anthraquinone derivatives are well-known for their coloring properties1-Hydroxy-4-nitroanthraquinone can be used to synthesize dyes that range from red to blue by introducing electron donor groups . These dyes are characterized by their excellent light fastness and are used in various industries, including textiles and food coloring.

Photo-supercapacitors

Recent research has indicated that anthraquinone derivatives, such as 1-Hydroxy-4-nitroanthraquinone , can be functional components in photo-supercapacitors . These devices combine the properties of supercapacitors and solar cells, offering a promising approach to energy storage and conversion.

Electrocatalysts

The compound has been explored as a component in electrocatalysts . Electrocatalysts are crucial in various electrochemical reactions, including those used in fuel cells and batteries, where they enhance the reaction rates without being consumed.

Electrochemical Sensors

1-Hydroxy-4-nitroanthraquinone: is also a candidate for use in electrochemical sensors . These sensors can detect various chemical species through electrochemical reactions, providing valuable data for environmental monitoring, medical diagnostics, and industrial processes.

Medicinal Applications

The solubility and medicinal properties of anthraquinone derivatives have been extensively studied. They have demonstrated potential for treating conditions like multiple sclerosis and are known for their interactions with DNA and other cell organelles, disrupting biological processes .

Cationic/Anionic Detection

Anthraquinone derivatives exhibit remarkable calorimetric and anionic sensing capabilities. The presence of specific functional groups, such as the –NH group, enhances these properties, making them useful in detecting cations and anions in various environments .

Biological Activities

Apart from their anticancer properties, anthraquinone derivatives are known for their antibacterial, antifungal, insecticidal, antimicrobial, and antidiabetic agents . Their biological effects are often exerted through interactions with DNA, leading to modifications in its structure and inhibition of replication.

Mécanisme D'action

Target of Action

The primary target of 1-Hydroxy-4-nitroanthraquinone is DNA . Anthraquinones, the class of compounds to which 1-Hydroxy-4-nitroanthraquinone belongs, are known to interact with DNA or enzymes connected to DNA and other cell organelles . This interaction disrupts complex biological processes .

Mode of Action

1-Hydroxy-4-nitroanthraquinone interacts with its targets through hydrophobic interaction and electron transfer . These interactions result in the compound binding to calf thymus DNA (ct-DNA) and the cationic surfactant cetyltrimethylammoniumbromide (CTAB) micelles . The medicinal behavior of anthraquinone derivatives, including 1-Hydroxy-4-nitroanthraquinone, is a result of electron transfer reactions with DNA .

Biochemical Pathways

Anthraquinones are known to disrupt biological processes by interacting with dna or enzymes connected to dna . This interaction can potentially affect multiple biochemical pathways, leading to various downstream effects.

Action Environment

The polarity index of the media was assessed and associated with the electrochemical parameters of anthraquinone derivatives , suggesting that the compound’s action may be influenced by the polarity of its environment.

Propriétés

IUPAC Name |

1-hydroxy-4-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO5/c16-10-6-5-9(15(19)20)11-12(10)14(18)8-4-2-1-3-7(8)13(11)17/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUOKOYLVBHBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001693 | |

| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-4-nitroanthraquinone | |

CAS RN |

81-65-2 | |

| Record name | 1-Hydroxy-4-nitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

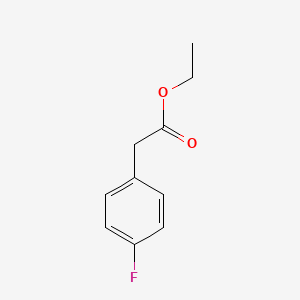

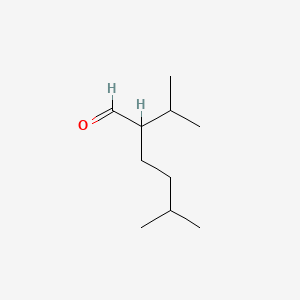

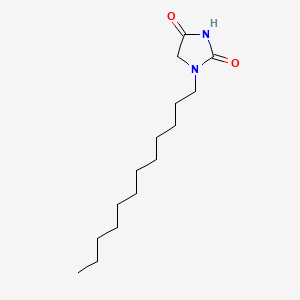

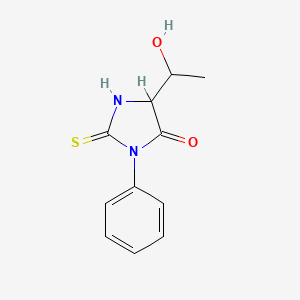

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

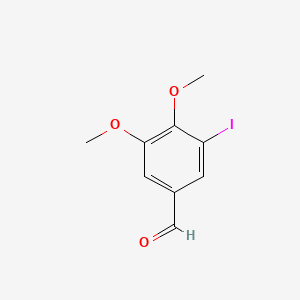

Feasible Synthetic Routes

Q & A

Q1: How does the addition of specific functional groups influence the solubility of anthraquinone derivatives in supercritical carbon dioxide (sc-CO2)?

A1: Research indicates that the type and position of functional groups significantly impact the solubility of anthraquinone derivatives in sc-CO2 []. For instance, the study observed that 1,4-diamino-2,3-dichloroanthraquinone exhibited notably higher solubility compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This suggests that the presence of chlorine atoms in 1,4-diamino-2,3-dichloroanthraquinone enhances its interaction with sc-CO2, leading to higher solubility. Conversely, the presence of hydroxyl and nitro groups in 1,8-dihydroxy-4,5-dinitroanthraquinone seems to decrease its solubility in sc-CO2.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)